(Rac)-Etavopivat

Description

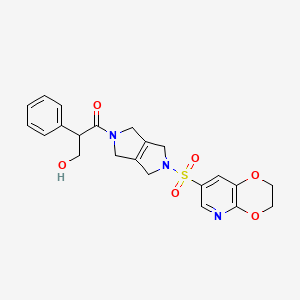

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFFYEPYCVDOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of (Rac)-Etavopivat in Sickle Cell Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Etavopivat, also known as Etavopivat or FT-4202, is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR). In sickle cell disease (SCD), Etavopivat has demonstrated the potential to be a disease-modifying therapy by targeting the underlying metabolic defects in red blood cells (RBCs). By activating PKR, the final and rate-limiting enzyme in the glycolytic pathway, Etavopivat orchestrates a cascade of beneficial downstream effects. These include a reduction in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) concentrations within erythrocytes. This dual action leads to increased hemoglobin S (HbS) oxygen affinity, a reduction in HbS polymerization and sickling, improved RBC membrane integrity and function, and decreased hemolysis. This technical guide provides a comprehensive overview of the mechanism of action of Etavopivat, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Pyruvate Kinase-R (PKR) Activation

The primary molecular target of Etavopivat is the red blood cell isoform of pyruvate kinase (PKR).[1][2] In healthy individuals, PKR plays a crucial role in the final step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of ATP.[3] In patients with SCD, the chronic anemia and hypoxia lead to a compensatory increase in 2,3-DPG, which in turn decreases the oxygen affinity of hemoglobin to facilitate oxygen release to the tissues.[4] However, this adaptation is detrimental in SCD as deoxygenated HbS is prone to polymerization, leading to RBC sickling.[5]

Etavopivat is an allosteric activator, meaning it binds to a site on the PKR enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's activity. This activation of PKR has two major beneficial consequences in the context of SCD:

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG): Increased PKR activity stimulates glycolysis, leading to a reduction in the concentration of upstream metabolites, including 2,3-DPG. Lower levels of 2,3-DPG result in an increased oxygen affinity of HbS, which stabilizes the oxygenated form of hemoglobin and thereby reduces the likelihood of HbS polymerization and subsequent RBC sickling.

-

Increased Adenosine Triphosphate (ATP): The activation of PKR directly leads to increased production of ATP. ATP is the primary energy currency of RBCs and is essential for maintaining membrane integrity, flexibility, and ion gradients. The increased ATP levels in Etavopivat-treated sickle RBCs are believed to improve overall cell health and survival, contributing to a reduction in hemolysis.

Signaling Pathway and Physiological Consequences

The activation of PKR by Etavopivat initiates a signaling cascade that translates into significant physiological improvements in sickle red blood cells.

Quantitative Data from Clinical Trials

Multiple clinical trials have provided quantitative evidence of the pharmacodynamic effects and clinical efficacy of Etavopivat in patients with SCD.

Table 1: Pharmacodynamic Effects of Etavopivat

| Parameter | Dosage | Duration | Change from Baseline | Study | Citation |

| 2,3-DPG | 100-300 mg BID or 400 mg QD | 14 days | ~60% reduction | Phase 1 | |

| ATP | 100-300 mg BID or 400 mg QD | 14 days | Increased | Phase 1 | |

| ATP | Daily Dosing | 5 days (in NHPs) | 38% increase | Preclinical | |

| Hemoglobin Oxygen Affinity (P50) | 400 mg QD | 12 weeks | Statistically significant reduction (P = .0007) | Phase 1 |

BID: twice daily, QD: once daily, NHP: Non-Human Primate

Table 2: Clinical Efficacy of Etavopivat

| Parameter | Dosage | Duration | Key Finding | Study | Citation |

| Hemoglobin (Hb) Increase | 400 mg QD | 12 weeks | Mean maximal increase of 1.6 g/dL; 73.3% of patients had >1 g/dL increase | Phase 1 | |

| Hemolysis Markers (Reticulocytes, Bilirubin, LDH) | 400 mg QD | 12 weeks | Decreased from baseline | Phase 1 | |

| Vaso-occlusive Crises (VOCs) | 200 mg & 400 mg QD | 52 weeks | 46% reduction in annualized VOC rate | Phase 2 (HIBISCUS) | |

| Point of Sickling (PoS) | 400 mg QD | 12 weeks | Shift to lower oxygen tension (P = .0034) | Phase 1 |

LDH: Lactate Dehydrogenase

Experimental Protocols

Measurement of 2,3-DPG and ATP in Whole Blood

A common method for the quantification of 2,3-DPG and ATP in erythrocytes involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Overview:

-

Sample Collection: Whole blood is collected in EDTA tubes.

-

Sample Preparation:

-

An aliquot of whole blood is mixed with a lysis buffer containing an internal standard.

-

Proteins are precipitated using a suitable agent (e.g., perchloric acid).

-

The sample is centrifuged, and the supernatant containing the metabolites is collected.

-

-

LC-MS/MS Analysis:

-

The supernatant is injected into an LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable column (e.g., a HILIC column).

-

Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2,3-DPG, ATP, and the internal standard.

-

-

Quantification: The concentrations of 2,3-DPG and ATP are determined by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

Oxygen-Gradient Ektacytometry (Oxygenscan)

This technique measures the deformability of RBCs under a controlled oxygen gradient, providing insights into the propensity for sickling.

Protocol Overview:

-

Sample Preparation: A standardized count of RBCs from a whole blood sample is suspended in a viscous buffer solution.

-

Ektacytometry Measurement:

-

The RBC suspension is placed in a Laser-Assisted Optical Rotational Red Cell Analyzer (LORRCA).

-

The sample is subjected to a constant shear stress while the oxygen partial pressure (pO2) is gradually decreased (deoxygenation) and then increased (reoxygenation).

-

A laser beam is diffracted by the elongated RBCs, and the diffraction pattern is captured by a camera.

-

-

Data Analysis: The elongation index (EI), a measure of RBC deformability, is calculated from the diffraction pattern at different pO2 levels. Key parameters derived from the oxygen scan curve include:

-

EImax: Maximum deformability under normoxic conditions.

-

EImin: Minimum deformability under hypoxic conditions.

-

Point of Sickling (PoS): The pO2 at which the EI decreases by a defined percentage from EImax, indicating the onset of sickling.

-

Ex Vivo Sickling Assay

This assay directly assesses the effect of a compound on the sickling of RBCs from SCD patients under hypoxic conditions.

Protocol Overview:

-

RBC Isolation: Red blood cells are isolated from whole blood samples of patients with SCD.

-

Incubation: The isolated RBCs are incubated with either Etavopivat or a vehicle control for a specified period.

-

Deoxygenation: The RBCs are subjected to a low oxygen environment (e.g., by incubation in a hypoxic chamber or by chemical deoxygenation) to induce sickling.

-

Fixation and Imaging: After a defined period of deoxygenation, the RBCs are fixed to preserve their morphology. The cells are then imaged using microscopy.

-

Quantification: The percentage of sickled cells is determined by manual or automated image analysis.

Conclusion

This compound represents a targeted therapeutic approach for sickle cell disease that addresses the fundamental metabolic abnormalities in affected red blood cells. By activating pyruvate kinase-R, Etavopivat simultaneously decreases 2,3-DPG levels and increases ATP production. This multifaceted mechanism of action leads to increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis. The quantitative data from clinical trials to date are promising, demonstrating improvements in key hematological and clinical parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of PKR activators as a potential new class of treatment for sickle cell disease.

References

- 1. Original Article [sciencehub.novonordisk.com]

- 2. Forma Therapeutics Presents Clinical Proof-of-Concept Data at the 62nd Annual ASH Meeting Supporting the Potential of its Novel Investigational PKR Activator, FT-4202, to Treat Sickle Cell Disease (SCD) [businesswire.com]

- 3. benchchem.com [benchchem.com]

- 4. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deceraclinical.com [deceraclinical.com]

The Discovery and Development of (Rac)-Etavopivat: A Technical Guide

Watertown, MA & Bagsværd, Denmark - (Rac)-Etavopivat (formerly FT-4202) is an investigational, first-in-class, oral, small-molecule activator of pyruvate (B1213749) kinase-R (PKR) developed by Forma Therapeutics, later acquired by Novo Nordisk, for the treatment of sickle cell disease (SCD). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Medicinal Chemistry

This compound was identified through a dedicated drug discovery program at Forma Therapeutics aimed at identifying potent and selective activators of PKR. The discovery process involved a structure-enabled lead optimization approach, utilizing X-ray crystallography, molecular modeling, and thermal shift assays to refine the chemical scaffold and enhance the compound's pharmacological properties.[1] While specific details of the initial high-throughput screening campaign are not extensively published, the subsequent lead optimization efforts focused on improving potency, selectivity, and pharmacokinetic parameters.

The chemical structure of Etavopivat is a result of these extensive medicinal chemistry efforts. Patents filed by Forma Therapeutics disclose the composition of matter for a series of PKR activators, including the scaffold that comprises Etavopivat.[2][3] The synthesis of this compound involves a multi-step process, the specifics of which are detailed within these patent filings.

Mechanism of Action: A Multi-faceted Approach to Targeting Sickle Cell Disease

Etavopivat is an allosteric activator of the red blood cell specific isoform of pyruvate kinase (PKR), a critical enzyme in the glycolytic pathway.[4] PKR catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP).[5] In individuals with sickle cell disease, the polymerization of deoxygenated sickle hemoglobin (HbS) is the central pathophysiological event. Etavopivat's mechanism of action is designed to counteract this process through a dual effect on red blood cell metabolism.

By activating PKR, Etavopivat enhances glycolytic flux, leading to two key downstream consequences:

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: Increased PKR activity shunts metabolic intermediates away from the Rapoport-Luebering shunt, the pathway responsible for 2,3-DPG synthesis. 2,3-DPG is a negative allosteric modulator of hemoglobin, meaning it reduces hemoglobin's affinity for oxygen. By lowering 2,3-DPG levels, Etavopivat increases the oxygen affinity of hemoglobin, stabilizing the oxygenated, non-polymerizing R-state of HbS and thereby reducing the propensity for sickling.

-

Increased Adenosine Triphosphate (ATP) Levels: The direct consequence of enhanced PKR activity is an increase in ATP production. ATP is crucial for maintaining red blood cell membrane integrity, flexibility, and function. The increased ATP levels are thought to improve red blood cell health and survival, further counteracting the hemolytic anemia characteristic of SCD.

This multimodal mechanism of action, targeting both hemoglobin oxygen affinity and red blood cell energetics, positions Etavopivat as a potential disease-modifying therapy for sickle cell disease.

Preclinical Pharmacology

The preclinical development of Etavopivat involved a series of in vitro and in vivo studies to characterize its pharmacological effects and establish a preliminary safety profile.

In Vitro Studies

-

PKR Activation: In in vitro assays using human red blood cells, Etavopivat demonstrated potent, concentration-dependent activation of wild-type PKR, with a reported half-maximal effective concentration (EC50) of 113 nM.

-

Effects on RBC Metabolism: Treatment of red blood cells from healthy donors and SCD patients with Etavopivat resulted in a significant decrease in 2,3-DPG levels and a corresponding increase in ATP levels.

-

Anti-Sickling Activity: Ex vivo studies using blood from SCD patients showed that Etavopivat treatment increased hemoglobin-oxygen affinity and reduced red blood cell sickling under hypoxic conditions.

In Vivo Studies

-

Animal Models: In a Berkeley mouse model of sickle cell disease, oral administration of Etavopivat for seven days led to a reduction in 2,3-DPG, an increase in hemoglobin-oxygen affinity, and a decrease in red blood cell sickling compared to a control group.

-

Pharmacokinetics in Non-human Primates: Studies in non-human primates demonstrated that daily dosing of Etavopivat over five consecutive days resulted in a 38% increase in ATP from baseline.

Table 1: Summary of Preclinical Data for this compound

| Parameter | Species/System | Result | Reference |

| PKR Activation (EC50) | Human Red Blood Cells | 113 nM | |

| ATP Increase | Non-human Primates (in vivo) | 38% increase from baseline after 5 days | |

| 2,3-DPG Reduction | Berkeley SCD Mouse Model (in vivo) | Significant reduction vs. control | |

| RBC Sickling | Berkeley SCD Mouse Model (in vivo) | Reduced sickling vs. control | |

| Hb-O2 Affinity | Berkeley SCD Mouse Model (in vivo) | Increased affinity vs. control |

Clinical Development

The clinical development of Etavopivat has progressed through Phase 1 and into Phase 2/3 trials, primarily focusing on patients with sickle cell disease.

Phase 1 Clinical Trials

A first-in-human, randomized, placebo-controlled, double-blind, single- and multiple-ascending dose Phase 1 trial (NCT03815695) was conducted in healthy adult volunteers and patients with SCD.

-

Pharmacokinetics: In healthy volunteers, Etavopivat was rapidly absorbed with a time to maximum concentration (Tmax) of 0.5 to 1.5 hours. It exhibited a linear and time-independent pharmacokinetic profile at doses up to 400 mg. The terminal elimination half-life ranged from 10.6 to 13.8 hours. Food had no clinically meaningful effect on its exposure.

-

Pharmacodynamics: In both healthy volunteers and SCD patients, Etavopivat demonstrated dose-dependent decreases in 2,3-DPG and increases in ATP, consistent with its mechanism of action. These pharmacodynamic effects were durable, lasting for 48 to 72 hours after the last dose, supporting a once-daily dosing regimen.

-

Safety and Tolerability: Etavopivat was generally well-tolerated in both healthy volunteers and SCD patients. Most treatment-emergent adverse events were mild to moderate in severity. In SCD patients, the most common treatment-emergent adverse event was vaso-occlusive pain.

Table 2: Summary of Phase 1 Clinical Trial Results in SCD Patients

| Dose | N (Etavopivat) | N (Placebo) | Key Efficacy Endpoints | Reference |

| 300 mg once daily for 14 days | 8 | 4 | 73% of evaluable patients achieved a Hb increase of ≥1 g/dL | |

| 600 mg once daily for 14 days | 8 | 4 | Data combined with 300mg cohort in some analyses | |

| 400 mg once daily for 12 weeks (Open-label) | 15 | - | Mean maximal Hb increase of 1.6 g/dL; 73% of patients had a Hb increase >1 g/dL |

Phase 2/3 Clinical Trials

Following the promising Phase 1 results, Etavopivat advanced to a pivotal Phase 2/3, randomized, placebo-controlled, double-blind, multicenter study (HIBISCUS study; NCT04624659) in adults and adolescents with sickle cell disease. This study is designed to further evaluate the efficacy and safety of Etavopivat in improving hemoglobin levels and reducing the frequency of vaso-occlusive crises. Another Phase 2 study (GLADIOLUS; NCT04987489) is evaluating Etavopivat in patients with SCD or thalassemia who are transfusion-dependent.

Experimental Protocols

Pyruvate Kinase-R (PKR) Activation Assay

A common method to assess PKR activation involves measuring the enzymatic activity in red blood cell lysates.

References

- 1. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US11001588B2 - Activating pyruvate kinase R and mutants thereof - Google Patents [patents.google.com]

- 3. US11071725B2 - Activating pyruvate kinase R - Google Patents [patents.google.com]

- 4. Forma Therapeutics (FMTX) DD | Blackseed Bio [blackseedbio.com]

- 5. ashpublications.org [ashpublications.org]

A Comprehensive Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide to (Rac)-Etavopivat

This compound , also known as (Rac)-FT-4202, is a racemic mixture containing the active enantiomer Etavopivat (B3325937) (FT-4202). Etavopivat is an investigational, orally bioavailable small molecule that acts as an allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] It is currently in clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies.[3][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is a synthetic compound with a complex heterocyclic structure. Its chemical identity and properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1-[5-(2,3-dihydro-[1]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one |

| CAS Number | 2622070-93-1 |

| Molecular Formula | C22H23N3O6S |

| SMILES | C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 |

| Physicochemical Property | Value |

| Molecular Weight | 457.5 g/mol |

| XLogP3-AA (LogP) | -0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 5 |

| Exact Mass | 457.13075664 |

| Monoisotopic Mass | 457.13075664 |

| Topological Polar Surface Area | 118 Ų |

| Heavy Atom Count | 32 |

| Formal Charge | 0 |

| Complexity | 832 |

Note: The physicochemical properties listed above are computationally derived from PubChem.

Mechanism of Action and Signaling Pathway

Etavopivat is a potent and selective allosteric activator of the red blood cell isoform of pyruvate kinase (PKR). PKR is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate, which is the final, rate-limiting step in glycolysis and results in the production of adenosine (B11128) triphosphate (ATP).

In individuals with sickle cell disease, red blood cells (RBCs) have reduced ATP levels and elevated levels of 2,3-diphosphoglycerate (2,3-DPG). 2,3-DPG decreases the oxygen affinity of hemoglobin, promoting the deoxygenated state that leads to hemoglobin S (HbS) polymerization and RBC sickling.

By activating PKR, etavopivat enhances the glycolytic pathway, leading to two key downstream effects:

-

Increased ATP production: This helps to maintain RBC membrane integrity and deformability.

-

Decreased 2,3-DPG levels: This increases the oxygen affinity of hemoglobin, thereby reducing HbS polymerization and sickling.

The proposed signaling pathway for Etavopivat is illustrated in the diagram below.

Pharmacokinetic and Pharmacodynamic Properties

Clinical studies have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of etavopivat.

Pharmacokinetics

| Parameter | Value | Study Population |

| Time to Maximum Concentration (Tmax) | 0.5 - 1.5 hours | Healthy Adults |

| Terminal Elimination Half-life (t1/2) | 10.6 - 13.8 hours | Healthy Adults |

| Food Effect | No clinically meaningful effect on exposure | Healthy Adults |

Pharmacodynamics

| Parameter | Effect | Study Population |

| 2,3-Diphosphoglycerate (2,3-DPG) | Decreased | Healthy Adults & SCD Patients |

| Adenosine Triphosphate (ATP) | Increased | Healthy Adults & SCD Patients |

| Hemoglobin-Oxygen Affinity (P50) | Decreased (Increased affinity) | Healthy Adults |

| Red Blood Cell Sickling | Reduced in ex vivo studies | SCD Patients |

| Hemoglobin Levels | Increased in a dose-dependent manner | SCD Patients |

| Hemolysis Markers | Decreased (absolute reticulocyte count, indirect bilirubin, lactate (B86563) dehydrogenase) | SCD Patients |

Experimental Protocols

Quantification of Etavopivat in Plasma by LC-MS/MS

This protocol provides a general workflow for the quantification of etavopivat in plasma samples.

Methodology Details:

-

Internal Standard: A stable isotope-labeled analog, such as 13C6-etavopivat, is used as an internal standard.

-

Extraction: Protein precipitation with acetonitrile (B52724) is a common method for sample cleanup.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is typically used.

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization. The mass transition for etavopivat is m/z 458.2 > 310.1.

-

Calibration: A calibration curve is generated using standards of known concentrations to quantify the analyte in the samples.

Measurement of ATP and 2,3-DPG in Whole Blood by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous measurement of ATP and 2,3-DPG in whole blood samples collected in K2EDTA tubes. The general workflow is similar to the one described for etavopivat, with specific extraction procedures and mass transitions for ATP and 2,3-DPG.

Ex Vivo Red Blood Cell Sickling Assay

This assay evaluates the effect of etavopivat on the sickling of red blood cells from patients with sickle cell disease under deoxygenated conditions.

General Protocol:

-

Blood Collection: Whole blood is collected from SCD patients.

-

Incubation: Red blood cells are incubated with varying concentrations of etavopivat or a vehicle control.

-

Deoxygenation: The treated RBCs are subjected to a low oxygen environment to induce sickling.

-

Fixation: The cells are fixed to preserve their morphology.

-

Microscopy and Imaging: The percentage of sickled cells is determined by microscopic examination and image analysis.

Clinical Development

Etavopivat is being investigated in multiple clinical trials for the treatment of sickle cell disease and thalassemia. These trials are evaluating the safety, efficacy, and pharmacokinetic and pharmacodynamic profiles of the drug in adult and adolescent patient populations.

Conclusion

This compound, through its active enantiomer etavopivat, presents a promising therapeutic approach for sickle cell disease by targeting the underlying pathophysiology of red blood cell sickling. Its mechanism of action as a PKR activator, leading to increased ATP and decreased 2,3-DPG levels, has been demonstrated in preclinical and clinical studies. Further clinical development will continue to elucidate its full therapeutic potential.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamics of Etavopivat (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Etavopivat, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral Etavopivat Is Effective for Sickle Cell Disease Treatment in Phase I Study | Docwire News [docwirenews.com]

(Rac)-Etavopivat: A Technical Guide to Pyruvate Kinase R Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Etavopivat is an investigational, orally bioavailable, small-molecule allosteric activator of the erythrocyte-specific pyruvate (B1213749) kinase isoform (PKR).[1][2][3][4][5] By selectively targeting PKR, Etavopivat modulates the glycolytic pathway in red blood cells (RBCs), leading to a cascade of downstream effects with therapeutic potential, particularly in the context of sickle cell disease (SCD). This technical guide provides an in-depth overview of the mechanism of action of Etavopivat, summarizing key quantitative data from preclinical and clinical studies, and detailing the experimental protocols for relevant assays.

Introduction to Pyruvate Kinase R and its Role in Erythrocyte Metabolism

Pyruvate kinase is a crucial enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. In humans, there are four isoforms of pyruvate kinase, with PKR being the exclusive isoform found in red blood cells. The activity of PKR is tightly regulated by allosteric effectors. The enzyme exists in a less active T-state and a more active R-state. The transition to the active R-state is promoted by the binding of fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate.

In red blood cells, the activity of PKR has a profound impact on the levels of two critical metabolites: adenosine (B11128) triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG). Increased PKR activity enhances the glycolytic flux, leading to higher production of ATP. Concurrently, this increased flux diverts the metabolic pathway away from the Rapoport-Luebering shunt, resulting in decreased levels of 2,3-DPG.

In the context of sickle cell disease, chronic anemia leads to a compensatory increase in 2,3-DPG levels. This molecule binds to deoxyhemoglobin and reduces its affinity for oxygen, facilitating oxygen release to the tissues. However, in SCD, this decreased oxygen affinity promotes the polymerization of sickle hemoglobin (HbS), leading to red blood cell sickling, hemolysis, and vaso-occlusive crises.

This compound: Mechanism of Action

This compound, also known as FT-4202, is a potent and selective allosteric activator of PKR. It binds to a distinct pocket at the dimer-dimer interface of the PKR tetramer, a site separate from the binding site of the natural allosteric activator, FBP. This binding stabilizes the active R-state conformation of the enzyme, thereby increasing its catalytic activity.

The activation of PKR by Etavopivat initiates a series of beneficial downstream effects in red blood cells:

-

Increased ATP Production: Enhanced glycolytic flux directly leads to a significant increase in intracellular ATP levels. ATP is vital for maintaining red blood cell membrane integrity, ion gradients, and overall cellular function and survival.

-

Decreased 2,3-DPG Levels: The shift in glycolytic pathway metabolism results in a marked reduction in 2,3-DPG concentrations.

-

Increased Hemoglobin-Oxygen Affinity: The decrease in 2,3-DPG levels leads to an increased affinity of hemoglobin for oxygen, as indicated by a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).

-

Reduced Sickling: By increasing hemoglobin's affinity for oxygen, Etavopivat stabilizes the oxygenated form of HbS, which is less prone to polymerization. This directly inhibits the sickling of red blood cells under hypoxic conditions.

-

Improved Red Blood Cell Health: The combined effects of increased ATP and reduced sickling contribute to improved red blood cell deformability, hydration, and overall membrane health, leading to a longer RBC lifespan and reduced hemolysis.

Signaling Pathway of Etavopivat-Mediated PKR Activation

Quantitative Data from Preclinical and Clinical Studies

The pharmacodynamic and clinical effects of Etavopivat have been evaluated in healthy volunteers and patients with sickle cell disease. The following tables summarize key quantitative findings.

Table 1: Pharmacodynamic Effects of Etavopivat in Healthy Adults (14-Day Dosing)

| Dose | Change in 2,3-DPG | Change in ATP |

| 100 mg to 300 mg BID or 400 mg QD | Nearly 60% reduction | Maximal increase observed between days 8 and 14 |

Data from a Phase 1 study in healthy adults.

Table 2: Pharmacodynamic and Clinical Effects of Etavopivat in Patients with Sickle Cell Disease

| Study Phase & Duration | Dose | Change in 2,3-DPG | Change in ATP | Hemoglobin (Hb) Response | Reduction in Vaso-Occlusive Crises (VOCs) |

| Phase 1 (up to 12 weeks) | 400 mg QD | ~30% reduction | Nearly doubled | >1 g/dL increase in 73.3% of patients | N/A |

| Phase 2/3 HIBISCUS (52 weeks) | 200 mg QD | N/A | N/A | N/A | 45.7% reduction in annualized VOC rate |

| Phase 2/3 HIBISCUS (52 weeks) | 400 mg QD | N/A | N/A | N/A | 46.2% reduction in annualized VOC rate |

Data compiled from Phase 1 and Phase 2/3 HIBISCUS clinical trials.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of Etavopivat.

Pyruvate Kinase R (PKR) Activation Assay

Two primary methods are utilized to assess PKR activation:

4.1.1. In Vitro Phosphorylation Assay (Western Blot)

This assay qualitatively or semi-quantitatively measures the autophosphorylation of PKR upon activation.

-

Principle: Activated PKR undergoes autophosphorylation. This can be detected using antibodies specific to the phosphorylated form of PKR.

-

Protocol Outline:

-

Protein Preparation: Recombinant human PKR is dephosphorylated using a phosphatase (e.g., λ-phosphatase) to obtain the inactive form.

-

Activation Reaction: Dephosphorylated PKR is incubated with the activator (e.g., Etavopivat or a positive control like dsRNA) in a kinase buffer containing ATP and MgCl2 at 30°C.

-

SDS-PAGE and Western Blot: The reaction is stopped, and the proteins are separated by SDS-PAGE, transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with BSA in TBST) and incubated with a primary antibody specific for phosphorylated PKR. A secondary HRP-conjugated antibody is then used.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) system. The intensity of the band corresponding to phosphorylated PKR indicates the level of activation.

-

4.1.2. Transcreener® ADP² Kinase Assay

This is a high-throughput, fluorescence-based assay that quantitatively measures PKR activity by detecting the production of ADP.

-

Principle: The assay uses a highly specific antibody for ADP and a fluorescent tracer. ADP produced by the PKR-catalyzed reaction competes with the tracer for binding to the antibody, causing a change in the fluorescent signal (e.g., fluorescence polarization).

-

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing PKR enzyme, its substrate (PEP), ADP (as a substrate for the reverse reaction to generate ATP, which is then used in the forward reaction), and the test compound (Etavopivat) in an appropriate kinase buffer. The reaction is initiated by adding ATP.

-

Enzyme Reaction: The reaction is allowed to proceed for a defined period at a specific temperature.

-

Detection: The Transcreener® ADP² detection mixture, containing the ADP antibody and tracer, is added to the reaction.

-

Signal Measurement: After a short incubation, the fluorescence signal is read on a plate reader. The change in signal is proportional to the amount of ADP produced and, therefore, to the PKR activity.

-

Measurement of Intracellular ATP Levels

The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method for quantifying ATP in red blood cells.

-

Principle: This homogeneous assay uses a thermostable luciferase to generate a luminescent signal that is proportional to the amount of ATP present. The reagent lyses the cells to release ATP.

-

Protocol Outline:

-

Sample Preparation: Whole blood is collected, and red blood cells are isolated and washed.

-

Assay Procedure: A specific volume of the RBC suspension is added to a multiwell plate. An equal volume of the CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Generation: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis.

-

Incubation: The plate is incubated at room temperature for a short period to stabilize the luminescent signal.

-

Luminescence Reading: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the ATP concentration in the sample.

-

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) Levels

Enzymatic colorimetric or UV-based assays are standard methods for determining 2,3-DPG concentrations in red blood cells.

-

Principle: These assays involve a series of coupled enzymatic reactions that ultimately lead to the oxidation or reduction of a nucleotide cofactor (e.g., NADH to NAD+), which can be measured spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: Whole blood is collected, and the red blood cells are lysed using a deproteinizing agent like perchloric acid. The sample is then neutralized.

-

Enzymatic Reaction: The sample extract is incubated with a reaction mixture containing a series of enzymes (e.g., phosphoglycerate mutase, enolase, pyruvate kinase, lactate (B86563) dehydrogenase) and substrates.

-

Spectrophotometric Measurement: The change in absorbance at a specific wavelength (e.g., 340 nm for NADH) is measured over time. The rate of change in absorbance is proportional to the initial concentration of 2,3-DPG in the sample.

-

Red Blood Cell Deformability Assay (Ektacytometry)

Ektacytometry is the gold-standard technique for measuring red blood cell deformability. The Laser-assisted Optical Rotational Cell Analyzer (Lorrca®) is a commonly used instrument for this purpose.

-

Principle: A dilute suspension of red blood cells in a viscous medium is subjected to a defined shear stress. A laser beam is passed through the suspension, and the diffraction pattern produced by the elongated cells is analyzed. The degree of elongation, expressed as an Elongation Index (EI), is a measure of cell deformability.

-

Protocol Outline:

-

Sample Preparation: A small volume of whole blood is suspended in a polyvinylpyrrolidone (B124986) (PVP) buffer.

-

Instrument Setup: The Lorrca® instrument is primed and calibrated.

-

Measurement: The RBC suspension is introduced into the measurement chamber. The cells are subjected to a range of shear stresses, and the EI is measured at each stress level. For oxygen gradient ektacytometry (oxygenscan), the sample is subjected to a cycle of deoxygenation and reoxygenation to determine the point of sickling (PoS).

-

Data Analysis: The EI is plotted against shear stress to generate a deformability curve. The PoS is determined as the oxygen partial pressure at which the EI drops significantly.

-

Hemoglobin-Oxygen Affinity (P50) Measurement

The HEMOX™ Analyzer is an instrument used to determine the oxygen-hemoglobin dissociation curve and the P50 value.

-

Principle: A blood sample is placed in a cuvette and is first fully oxygenated and then deoxygenated. The instrument continuously measures the partial pressure of oxygen (pO2) with a Clark electrode and the hemoglobin oxygen saturation (SO2) spectrophotometrically.

-

Protocol Outline:

-

Sample Preparation: A small volume of whole blood is diluted in a buffer solution.

-

Oxygenation: The sample is saturated with oxygen by bubbling air through it.

-

Deoxygenation: The sample is then deoxygenated by bubbling nitrogen gas through it.

-

Data Acquisition: During deoxygenation, the HEMOX™ Analyzer records the corresponding pO2 and SO2 values.

-

Data Analysis: The data is used to plot the oxygen-hemoglobin dissociation curve, from which the P50 value is determined.

-

In Vitro Sickling Assay

This assay assesses the ability of a compound to inhibit the sickling of red blood cells under hypoxic conditions.

-

Principle: Red blood cells from patients with sickle cell disease are incubated in a low-oxygen environment to induce sickling. The morphology of the cells is then assessed, typically by microscopy and image analysis.

-

Protocol Outline:

-

Sample Preparation: Red blood cells from an SCD patient are washed and resuspended in a buffer.

-

Compound Incubation: The cells are incubated with the test compound (Etavopivat) or a vehicle control.

-

Induction of Sickling: The cell suspension is subjected to a low-oxygen environment (e.g., by placing it in a hypoxic chamber or by using a chemical deoxygenating agent like sodium metabisulfite).

-

Fixation: After a defined incubation period, the cells are fixed with a fixative such as glutaraldehyde (B144438) to preserve their morphology.

-

Imaging and Analysis: The fixed cells are imaged using a microscope, and the percentage of sickled cells is quantified using image analysis software.

-

Conclusion

This compound is a promising investigational drug that targets the underlying pathophysiology of sickle cell disease through a novel mechanism of action. By allosterically activating pyruvate kinase R, Etavopivat modulates red blood cell metabolism to increase ATP levels, decrease 2,3-DPG levels, and consequently increase hemoglobin-oxygen affinity. These effects collectively lead to a reduction in red blood cell sickling, improved red blood cell health, and a decrease in hemolysis. The quantitative data from clinical trials demonstrate the potential of Etavopivat to ameliorate anemia and reduce the frequency of vaso-occlusive crises in patients with SCD. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of PKR activators as a therapeutic strategy for sickle cell disease and other hematologic disorders.

References

The Pharmacodynamics of (Rac)-Etavopivat on Red Blood Cell Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Etavopivat is an investigational, orally bioavailable small molecule that acts as a potent allosteric activator of the red blood cell isozyme of pyruvate (B1213749) kinase (PKR). By targeting the terminal, rate-limiting step of glycolysis, Etavopivat (B3325937) offers a novel therapeutic approach for hemoglobinopathies such as sickle cell disease (SCD) and thalassemia. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its impact on red blood cell (RBC) metabolism. Detailed experimental protocols for key assays and a summary of quantitative data from clinical studies are presented to facilitate further research and development in this area.

Introduction

Red blood cell metabolism is finely tuned to ensure the cell's primary functions of oxygen transport and delivery, as well as to maintain its structural integrity and survival in circulation. In hemoglobinopathies like sickle cell disease, mutations in the hemoglobin gene lead to a cascade of pathological events, including RBC sickling, hemolysis, and vaso-occlusion. These processes are often associated with metabolic dysregulation within the RBC, characterized by depleted adenosine (B11128) triphosphate (ATP) levels and elevated 2,3-diphosphoglycerate (2,3-DPG).

Etavopivat emerges as a promising therapeutic agent by directly addressing this metabolic imbalance. As a PKR activator, it enhances the enzymatic conversion of phosphoenolpyruvate (B93156) to pyruvate, a critical step in glycolysis that is coupled to ATP production. This guide delves into the molecular mechanisms and downstream effects of Etavopivat on RBC metabolism, providing a foundational resource for researchers in the field.

Mechanism of Action of this compound

This compound is a selective activator of the R-type pyruvate kinase (PKR), which is the predominant isoform in red blood cells. PKR catalyzes the final step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] In sickle cell disease, the metabolic state of the red blood cell is compromised. Etavopivat allosterically binds to PKR, increasing its activity. This enhanced enzymatic function leads to a significant increase in the rate of glycolysis.

The primary pharmacodynamic effects of Etavopivat on RBC metabolism are twofold:

-

Increased ATP Production: By stimulating the final step of glycolysis, Etavopivat directly boosts the production of ATP.[2] ATP is crucial for maintaining RBC membrane integrity, ion pump function, and overall cellular deformability.[3]

-

Decreased 2,3-DPG Levels: The activation of PKR shifts the glycolytic pathway forward, leading to a reduction in the concentration of the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[4] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, Etavopivat increases hemoglobin's affinity for oxygen.[5]

This dual action on ATP and 2,3-DPG levels has significant implications for sickle cell disease pathophysiology. The increased hemoglobin-oxygen affinity reduces the likelihood of deoxyhemoglobin S polymerization and subsequent RBC sickling. Concurrently, the elevated ATP levels improve RBC health and survival, contributing to a reduction in hemolysis and anemia.

Figure 1: Signaling pathway of Etavopivat in red blood cells.

Quantitative Data on the Pharmacodynamic Effects of this compound

Clinical studies have provided quantitative data on the effects of Etavopivat on key metabolic and hematological parameters in both healthy volunteers and patients with sickle cell disease.

Table 1: Effect of Etavopivat on Red Blood Cell Metabolites

| Parameter | Population | Dose | Duration | Mean Change from Baseline | Reference |

| ATP | Healthy Volunteers | Multiple Ascending Doses | 14 days | Increased | |

| Sickle Cell Disease | 400 mg once daily | 12 weeks | Nearly doubled | ||

| Non-human Primates | Daily Dosing | 5 days | +38% | ||

| 2,3-DPG | Healthy Volunteers | 100-300 mg BID or 400 mg QD | 14 days | Nearly 60% reduction | |

| Sickle Cell Disease | 400 mg once daily | 12 weeks | ~30% reduction |

Table 2: Effect of Etavopivat on Hematological and Functional Parameters in Sickle Cell Disease

| Parameter | Dose | Duration | Key Findings | Reference |

| Hemoglobin | 400 mg once daily | 12 weeks | Mean maximal increase of 1.5 g/dL (range, 0.7-2.3 g/dL); 73.3% of patients had an increase >1 g/dL. | |

| Reticulocyte Count | 400 mg once daily | 12 weeks | Significantly decreased. | |

| Point of Sickling (PoS) | 400 mg once daily | 12 weeks | Significantly reduced, indicating sickling occurs at a lower oxygen tension. | |

| RBC Deformability | 400 mg once daily | 12 weeks | Significantly improved. | |

| RBC Hydration | 400 mg once daily | 12 weeks | Improved, as evidenced by decreased cellular hemoglobin concentration. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacodynamics of this compound on red blood cell metabolism.

Quantification of Intracellular ATP in Red Blood Cells

Principle: The quantification of ATP is commonly performed using a luciferin-luciferase bioluminescence assay. In the presence of ATP, firefly luciferase catalyzes the oxidation of D-luciferin, resulting in the emission of light. The intensity of the emitted light is directly proportional to the ATP concentration.

Materials:

-

Whole blood collected in EDTA or ACD tubes

-

Trichloroacetic acid (TCA)

-

ATP Assay Kit (e.g., ATPlite Luminescence Assay System)

-

Luminometer

-

Microplate (96-well, opaque)

Procedure:

-

Sample Preparation:

-

Perform a hemoglobin determination on an aliquot of the whole blood sample.

-

Accurately pipette a known volume of whole blood (e.g., 3-10 mL) into a centrifuge tube.

-

Add two volumes of ice-cold 6.7% TCA to precipitate proteins and lyse the cells.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 40 minutes at 4°C.

-

Carefully collect the clear supernatant.

-

-

ATP Assay:

-

Bring the ATP assay reagents and samples to room temperature.

-

Prepare ATP standards according to the kit manufacturer's instructions.

-

Add 100 µL of each standard or sample to the wells of the 96-well microplate in duplicate.

-

Add 100 µL of the ATP Assay Reagent (containing luciferase and luciferin) to each well.

-

Mix well by pipetting.

-

Incubate the plate in the dark for 10 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the luminescence values of the ATP standards against their known concentrations.

-

Determine the ATP concentration in the samples by interpolating their luminescence values on the standard curve.

-

Normalize the ATP concentration to the hemoglobin content of the initial blood sample (expressed as µmol ATP/g Hb).

-

Figure 2: Workflow for ATP quantification in red blood cells.

Quantification of 2,3-Diphosphoglycerate (2,3-DPG) in Red Blood Cells

Principle: The enzymatic assay for 2,3-DPG involves a series of coupled reactions. 2,3-DPG is first hydrolyzed to 3-phosphoglycerate (B1209933) (3-PG). 3-PG is then converted through a series of enzymatic steps that ultimately lead to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is proportional to the initial concentration of 2,3-DPG.

Materials:

-

Whole blood collected in heparinized tubes

-

Perchloric acid (approx. 0.6 M)

-

Potassium carbonate (2.5 M)

-

2,3-DPG Assay Kit (e.g., Roche Diagnostics)

-

Spectrophotometer

Procedure:

-

Sample Preparation (Deproteinization):

-

Pipette 5 mL of ice-cold perchloric acid into a centrifuge tube.

-

Add 1 mL of whole blood and mix thoroughly.

-

Centrifuge at 5,000 rpm for 10 minutes.

-

Transfer 4 mL of the clear supernatant to a new tube.

-

Neutralize by adding 0.5 mL of 2.5 M potassium carbonate.

-

Keep on ice for at least 60 minutes to allow for the precipitation of potassium perchlorate.

-

Centrifuge in the cold to pellet the precipitate.

-

Use the clear supernatant for the assay.

-

-

Enzymatic Assay:

-

Follow the specific instructions provided with the 2,3-DPG assay kit. This typically involves:

-

Preparing a reaction mixture containing buffer, ATP, and NADH.

-

Adding the deproteinized sample.

-

Measuring the initial absorbance (A1) at 340 nm after a brief incubation.

-

Initiating the reaction by adding the enzyme mixture (containing phosphoglycerate mutase, phosphoglycerate kinase, etc.).

-

Incubating for a defined period (e.g., 25 minutes).

-

Measuring the final absorbance (A2) at 340 nm.

-

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A1 - A2).

-

Determine the concentration of 2,3-DPG in the sample using the molar extinction coefficient of NADH and the appropriate dilution factors as specified in the kit protocol.

-

Normalize the 2,3-DPG concentration to the hemoglobin content of the initial blood sample (expressed as µmol 2,3-DPG/g Hb).

-

Assessment of Red Blood Cell Deformability by Ektacytometry

Principle: Ektacytometry measures the deformability of red blood cells by subjecting them to a defined shear stress and measuring their elongation. In an ektacytometer, a laser beam is passed through a suspension of RBCs subjected to shear stress in a viscometer. The diffraction pattern of the elongated cells is analyzed to determine the elongation index (EI), which is a measure of cell deformability.

Materials:

-

Whole blood collected in EDTA tubes

-

Ektacytometer (e.g., LORCCA - Laser-assisted Optical Rotational Cell Analyzer)

-

Polyvinylpyrrolidone (PVP) solution (as a viscous medium)

Procedure:

-

Sample Preparation:

-

Suspend a small volume of whole blood in the PVP solution.

-

-

Measurement:

-

Introduce the RBC suspension into the ektacytometer.

-

The instrument subjects the cells to a controlled, gradually increasing shear stress.

-

The laser diffraction pattern is continuously recorded, and the EI is calculated at each shear stress level.

-

-

Oxygen Gradient Ektacytometry (Oxygenscan):

-

To assess the effect of oxygen tension on deformability, particularly in sickle cell disease, an "oxygenscan" is performed.

-

The RBC suspension is subjected to a controlled cycle of deoxygenation and reoxygenation.

-

The EI is measured as a function of the partial pressure of oxygen (pO2).

-

The "point of sickling" (PoS) is determined as the pO2 at which the EI drops by a certain percentage (e.g., 5%) from its maximum value, indicating the onset of sickling-induced rigidity.

-

-

Data Analysis:

-

A deformability curve is generated by plotting the EI as a function of shear stress.

-

In an oxygenscan, the EI is plotted against pO2 to determine the PoS.

-

Hypoxia-Induced Sickling Assay

Principle: This assay directly visualizes and quantifies the sickling of red blood cells under hypoxic conditions.

Materials:

-

Whole blood from patients with sickle cell disease

-

Hypoxia chamber or a method for inducing hypoxia (e.g., incubation in a low-oxygen gas mixture or using enzymatic oxygen scavengers)

-

Microscope with imaging capabilities

-

Image analysis software

Procedure:

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer.

-

-

Induction of Hypoxia:

-

Place the diluted blood sample in a hypoxia chamber and expose it to a low-oxygen environment (e.g., 2% O2) for a defined period (e.g., 2 hours).

-

Alternatively, use an enzymatic oxygen-scavenging system to induce hypoxia.

-

-

Fixation and Imaging:

-

After the hypoxic incubation, fix the cells with a solution like glutaraldehyde (B144438) to preserve their morphology.

-

Capture images of the cells using a microscope.

-

-

Data Analysis:

-

Use image analysis software to automatically count the number of sickled and normal-shaped cells.

-

Calculate the percentage of sickled cells.

-

Conclusion

This compound represents a targeted therapeutic strategy for hemoglobinopathies by directly addressing the underlying metabolic dysregulation in red blood cells. Its mechanism of action, centered on the activation of pyruvate kinase, leads to a beneficial increase in ATP and a decrease in 2,3-DPG. The quantitative data from clinical trials demonstrate the potential of Etavopivat to improve hematological parameters, reduce hemolysis, and enhance red blood cell function in patients with sickle cell disease. The detailed experimental protocols provided in this guide are intended to support further research into the pharmacodynamics of Etavopivat and other PKR activators, ultimately contributing to the development of novel and effective treatments for these debilitating disorders.

References

- 1. O-03: ETAVOPIVAT TREATMENT FOR UP TO 12 WEEKS IN PATIENTS WITH SICKLE CELL DISEASE IS WELL TOLERATED AND IMPROVES RED BLOOD CELL HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Activation of Pyruvate Kinase-R with Etavopivat (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]

- 3. Multicenter, phase 1 study of etavopivat (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sicklecellanemianews.com [sicklecellanemianews.com]

- 5. firstwordpharma.com [firstwordpharma.com]

In Vitro Efficacy of (Rac)-Etavopivat on Sickle Red Blood Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Etavopivat is an investigational small molecule activator of pyruvate (B1213749) kinase-R (PKR) that has shown promise in the treatment of sickle cell disease (SCD). By targeting the underlying metabolic defects in sickle red blood cells (RBCs), Etavopivat (B3325937) offers a novel therapeutic approach. This technical guide provides an in-depth analysis of the in vitro and ex vivo studies of this compound, focusing on its mechanism of action, quantifiable effects on sickle RBC pathophysiology, and detailed experimental protocols for key assays.

Introduction: The Pathophysiology of Sickle Cell Disease and the Role of Pyruvate Kinase Activation

Sickle cell disease is a genetic disorder characterized by the presence of abnormal hemoglobin, known as sickle hemoglobin (HbS). Upon deoxygenation, HbS polymerizes, leading to the characteristic sickling of red blood cells. These rigid, sickle-shaped cells can block blood flow in small vessels, causing vaso-occlusive crises (VOCs), chronic hemolytic anemia, and progressive end-organ damage.

A key feature of sickle RBCs is a metabolic abnormality in the glycolytic pathway. Increased levels of 2,3-diphosphoglycerate (2,3-DPG) in sickle RBCs decrease the oxygen affinity of HbS, promoting deoxygenation and subsequent polymerization.[1][2] Concurrently, levels of adenosine (B11128) triphosphate (ATP) are often reduced, impairing the function of ion pumps and compromising membrane integrity and deformability.[1]

This compound is a potent, selective, allosteric activator of the red blood cell isozyme of pyruvate kinase (PKR).[1][3] PKR is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (B93156) to pyruvate with the concomitant generation of ATP. Activation of PKR by Etavopivat is proposed to have a dual benefit in sickle cell disease:

-

Decreased 2,3-DPG: Enhanced glycolytic flux downstream of PKR activation leads to a reduction in the concentration of 2,3-DPG. This increases the oxygen affinity of HbS, stabilizing it in its oxygenated, non-polymerizing state.

-

Increased ATP: The direct product of the PKR-catalyzed reaction is ATP. Increased ATP levels are expected to improve RBC membrane function, ion transport, and deformability, thereby prolonging cell survival.

This guide will delve into the in vitro evidence supporting these mechanisms of action and the methodologies used to generate this data.

Mechanism of Action: A Signaling Pathway Perspective

The mechanism of action of Etavopivat on sickle red blood cells involves the modulation of the glycolytic pathway. The following diagram illustrates the key steps involved.

Caption: Mechanism of action of this compound in sickle red blood cells.

Quantitative Data from In Vitro and Ex Vivo Studies

The following tables summarize the key quantitative findings from studies evaluating the effects of Etavopivat on sickle red blood cells and related systems. It is important to note that much of the publicly available quantitative data comes from clinical trials where patients received oral doses of Etavopivat, rather than from in vitro dose-response studies with specific molar concentrations.

Table 1: Effect of Etavopivat on Key Metabolic Parameters in Sickle RBCs (from Clinical Trials)

| Parameter | Treatment Details | Observed Effect | Reference |

| 2,3-Diphosphoglycerate (2,3-DPG) | 100 to 300 mg twice daily or 400 mg once daily for 14 days | Nearly 60% reduction | |

| Up to 12 weeks of treatment | About 30% reduction | ||

| Adenosine Triphosphate (ATP) | Daily dosing for 5 consecutive days (in non-human primates) | 38% increase from baseline | |

| Up to 12 weeks of treatment | Nearly doubled |

Table 2: Effect of Etavopivat on Hemoglobin-Oxygen Affinity and Sickling (from Clinical and Ex Vivo Studies)

| Parameter | Treatment Details | Observed Effect | Reference |

| Hemoglobin-Oxygen Affinity (p50) | Ex vivo treatment of sickle RBCs | Increased Hb-O2 affinity (specific values not detailed) | |

| Single 700 mg dose in healthy participants | Decreased p50 | ||

| After 7 days of 400 mg once daily in healthy volunteers | p50 decreased from 28.6 ± 1.6 mmHg to 24.8 ± 1.3 mmHg | ||

| Sickling | Ex vivo treatment of sickle RBCs under deoxygenation | Reduced sickling | |

| Treatment for up to 12 weeks in patients with SCD | Red blood cells were less likely to take on a sickle-like shape | ||

| Point of Sickling (by Oxygen-Gradient Ektacytometry) | 400 mg once daily for 12 weeks in patients with SCD | Significant reduction (P < 0.01) | |

| RBC Deformability (by Oxygen-Gradient Ektacytometry) | 400 mg once daily for 12 weeks in patients with SCD | Significant improvement (P < 0.01) |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effects on sickle red blood cells.

In Vitro Sickling Assay under Hypoxic Conditions

This assay is designed to quantify the extent of red blood cell sickling in response to deoxygenation and to assess the anti-sickling potential of compounds like Etavopivat.

Experimental Workflow:

Caption: Workflow for a high-throughput in vitro sickling assay.

Detailed Protocol:

-

Blood Sample Preparation:

-

Obtain whole blood from patients with homozygous sickle cell disease (HbSS) in EDTA-containing tubes.

-

Dilute the whole blood (e.g., 1:1000) in a suitable buffer (e.g., a modified HEMOX solution, pH 7.4).

-

-

Compound Incubation:

-

Aliquot the diluted blood suspension into a 384-well plate containing pre-dispensed this compound at various concentrations. Include appropriate positive (e.g., Voxelotor) and negative (e.g., DMSO) controls.

-

-

Induction of Hypoxia:

-

Place the plate in a hypoxic chamber or a plate reader with atmospheric control.

-

Incubate the plate under hypoxic conditions (e.g., 4% oxygen in nitrogen) at 37°C for 1 hour to induce sickling.

-

-

Cell Fixation:

-

After incubation, add a solution of glutaraldehyde (e.g., final concentration of 2%) to each well to fix the red blood cells in their current morphology.

-

-

Image Acquisition and Analysis:

-

Use a high-content imaging system to automatically acquire images of the red blood cells in each well.

-

Employ image analysis software to classify and quantify the percentage of sickled versus normal-shaped red blood cells.

-

Measurement of ATP and 2,3-DPG Levels

The quantification of ATP and 2,3-DPG is crucial for demonstrating the metabolic effects of Etavopivat.

4.2.1. ATP Measurement (Luminescence-Based Assay)

-

Sample Preparation:

-

Treat packed sickle RBCs or whole blood with varying concentrations of Etavopivat for a specified duration.

-

Lyse the red blood cells to release intracellular ATP.

-

-

Luminescent Reaction:

-

In a 96-well opaque plate, combine the cell lysate with a luciferin-luciferase reagent.

-

The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light.

-

-

Detection and Quantification:

-

Measure the luminescent signal using a luminometer.

-

The intensity of the light is directly proportional to the ATP concentration.

-

Quantify the ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations.

-

4.2.2. 2,3-DPG Measurement (Spectrophotometric Assay)

-

Sample Preparation:

-

Incubate sickle RBCs with or without Etavopivat.

-

Deproteinize the samples, typically using perchloric acid, to extract 2,3-DPG.

-

-

Enzymatic Reaction:

-

The assay is based on the enzymatic cleavage of 2,3-DPG.

-

The reaction is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically.

-

-

Detection and Quantification:

-

Measure the change in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The amount of NADH produced is stoichiometric to the initial amount of 2,3-DPG in the sample.

-

Calculate the 2,3-DPG concentration based on a standard curve.

-

Hemoglobin-Oxygen Affinity (p50) Measurement

The p50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of hemoglobin's oxygen affinity.

Experimental Workflow:

Caption: Workflow for determining p50 using a Hemox-Analyzer.

Detailed Protocol (using a Hemox-Analyzer or similar instrument):

-

Sample Preparation:

-

Obtain fresh, heparinized whole blood from sickle cell disease patients.

-

Incubate the blood with various concentrations of this compound or a vehicle control.

-

-

Analysis:

-

Introduce a small volume of the treated blood into the instrument's sample chamber.

-

The instrument deoxygenates the sample (e.g., with nitrogen) and then gradually reoxygenates it with a controlled gas mixture.

-

During this process, the instrument continuously measures the partial pressure of oxygen (pO2) and the corresponding hemoglobin oxygen saturation.

-

-

Data Interpretation:

-

The instrument's software plots the oxygen saturation as a function of pO2, generating an oxygen-hemoglobin dissociation curve.

-

The p50 value is automatically calculated from this curve. A lower p50 indicates a higher oxygen affinity.

-

Red Blood Cell Deformability Measurement (Oxygen-Gradient Ektacytometry)

Oxygen-gradient ektacytometry (e.g., using a LORRCA MaxSis instrument) is a powerful technique to assess RBC deformability under varying oxygen tensions, mimicking physiological conditions.

Detailed Protocol:

-

Sample Preparation:

-

A small volume of whole blood is mixed with a viscous polyvinylpyrrolidone (B124986) (PVP) solution.

-

-

Analysis:

-

The cell suspension is sheared at a constant rate in the instrument.

-

A laser beam is directed through the sheared cell suspension, and the diffraction pattern is captured by a camera. The ellipticity of the diffraction pattern gives the elongation index (EI), a measure of cell deformability.

-

The instrument gradually decreases the oxygen partial pressure (deoxygenation) and then increases it back to normoxic levels (reoxygenation).

-

-

Data Interpretation:

-

The EI is plotted against the oxygen partial pressure.

-

Key parameters are derived from this curve, including:

-

EImax: The maximum elongation index under normoxic conditions.

-

Point of Sickling (PoS): The pO2 at which the EI starts to decrease due to sickling.

-

EImin: The minimum elongation index at the lowest oxygen tension, reflecting the rigidity of the sickled cells.

-

-

Conclusion

The in vitro and ex vivo studies of this compound provide compelling evidence for its potential as a disease-modifying therapy for sickle cell disease. By activating pyruvate kinase-R, Etavopivat addresses the core metabolic defects in sickle red blood cells, leading to a reduction in 2,3-DPG, an increase in ATP, and consequently, an increase in hemoglobin-oxygen affinity and a decrease in sickling. The experimental protocols detailed in this guide provide a framework for the continued investigation of Etavopivat and other novel therapies targeting the pathophysiology of sickle cell disease. Further research, particularly in vitro dose-response studies, will be valuable in fully elucidating the concentration-dependent effects of Etavopivat on sickle RBCs.

References

Preclinical Profile of Etavopivat (FT-4202): A Pyruvate Kinase Activator for Hemoglobinopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Etavopivat (B3325937) (formerly FT-4202) is an investigational, orally bioavailable, allosteric activator of pyruvate (B1213749) kinase-R (PKR) that has shown significant promise in preclinical studies for the treatment of hemoglobinopathies, particularly sickle cell disease (SCD).[1][2] Developed by Forma Therapeutics, now part of Novo Nordisk, etavopivat is designed to modulate the underlying pathophysiology of SCD by improving red blood cell (RBC) health.[1] This technical guide provides a comprehensive overview of the preclinical research on etavopivat, detailing its mechanism of action, summarizing key quantitative data from in vivo studies, and outlining the experimental protocols employed.

Core Mechanism of Action

Etavopivat is a selective activator of the red blood cell isoform of pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway.[3] In patients with SCD, chronic anemia leads to increased levels of 2,3-diphosphoglycerate (2,3-DPG), a metabolite that decreases the oxygen affinity of hemoglobin. This reduced oxygen affinity promotes the polymerization of deoxygenated sickle hemoglobin (HbS), leading to RBC sickling, hemolysis, and vaso-occlusive crises.

Etavopivat addresses this pathology through a multimodal mechanism:

-

Activation of PKR: As an allosteric activator, etavopivat enhances the enzymatic activity of PKR.

-

Reduction of 2,3-DPG: Increased PKR activity leads to a downstream decrease in 2,3-DPG levels. This reduction increases hemoglobin's affinity for oxygen, thereby inhibiting HbS polymerization and subsequent sickling.

-

Increase in ATP: Enhanced glycolysis through PKR activation also results in increased levels of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. Higher ATP levels improve RBC health, function, and survival.

This dual effect of decreasing 2,3-DPG and increasing ATP is anticipated to translate into clinically significant benefits, including increased hemoglobin levels and a reduction in vaso-occlusive crises. Preclinical safety studies have indicated that etavopivat does not inhibit aromatase activity or affect steroidogenesis.

Preclinical Efficacy in a Sickle Cell Anemia Mouse Model

Preclinical studies utilizing the Berkeley mouse model of sickle cell anemia have demonstrated the potent anti-sickling effects and hematological benefits of etavopivat.

Quantitative Data Summary

| Parameter | Vehicle Control | FT-4202 Treatment | Percentage Change | Reference |

| Hemoglobin (g/dL) | Baseline | 1.7 g/dL increase | - | |

| Red Blood Cell Survival | Baseline | Nearly 30% increase | ~30% | |

| Irreversibly Sickled Cells | Baseline | Reduced | - | |

| 2,3-Diphosphoglycerate (2,3-DPG) | Baseline | Reduced | - | |

| Hemoglobin-Oxygen Affinity (P50) | Baseline | Decreased to levels similar to HbA | - |

Experimental Protocols

In Vivo Efficacy Study in a Sickle Cell Anemia Mouse Model

A key preclinical study evaluated the effects of two-week oral administration of FT-4202 in a Berkeley mouse model of sickle cell anemia.

Animal Model:

-

Berkeley mouse model of Sickle Cell Anemia (SCA).

Drug Administration:

-

FT-4202 was administered orally for two weeks. The specific dosage and formulation were part of the proprietary study design.

Key Parameters Measured:

-

Hemoglobin Levels: Measured to assess the impact on anemia.

-

Red Blood Cell (RBC) Survival: Determined to evaluate the effect on hemolysis.

-

Irreversibly Sickled Cells (ISCs): Quantified from blood smears to assess the in vivo sickling rate.

-

RBC Deformability: Assessed at varying shear stress to measure RBC membrane health.

-

Point of Sickling (PoS): The partial pressure of oxygen (pO2) at which sickling occurs was determined through controlled deoxygenation and reoxygenation of RBCs.

-

Hemoglobin-Oxygen Affinity (P50): The pO2 at which hemoglobin is 50% saturated with oxygen was measured to quantify changes in oxygen affinity.

Visualizing the Science

Signaling Pathway of FT-4202

Caption: Mechanism of action of Etavopivat (FT-4202) in red blood cells.

Experimental Workflow for Preclinical Mouse Study

Caption: Workflow of the preclinical efficacy study in a mouse model.

References

(Rac)-Etavopivat's Impact on 2,3-Diphosphoglycerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Etavopivat is an investigational, orally administered small molecule that acts as a potent allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme. Its mechanism of action holds significant therapeutic potential for hemoglobinopathies, such as sickle cell disease (SCD), primarily through its modulation of intracellular 2,3-diphosphoglycerate (2,3-DPG) levels. This technical guide provides an in-depth analysis of the quantitative effects of this compound on 2,3-DPG, details the experimental protocols used for its measurement, and illustrates the core signaling pathway and experimental workflows.

Core Mechanism of Action

This compound selectively binds to and activates PKR, a key enzyme in the glycolytic pathway.[1] This activation enhances the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, the final step in glycolysis. The increased efficiency of this reaction leads to a reduction in the concentration of upstream glycolytic intermediates, including 1,3-diphosphoglycerate (1,3-DPG). As 1,3-DPG is the substrate for the synthesis of 2,3-DPG via the Rapoport-Luebering shunt, a decrease in its availability results in a subsequent reduction in 2,3-DPG levels. The downstream consequences of reduced 2,3-DPG are a leftward shift in the oxygen-hemoglobin dissociation curve, leading to increased hemoglobin-oxygen affinity.[2] This is particularly beneficial in SCD, as it stabilizes the oxygenated form of hemoglobin S (HbS), thereby inhibiting its polymerization and the sickling of red blood cells. Concurrently, PKR activation also leads to an increase in adenosine (B11128) triphosphate (ATP) production, which improves red blood cell health and membrane integrity.[1]

Quantitative Effects on 2,3-Diphosphoglycerate Levels

The administration of this compound has demonstrated a consistent and dose-dependent reduction in 2,3-DPG levels across various study populations. The following tables summarize the key quantitative findings from clinical and preclinical studies.

Table 1: Effect of this compound on 2,3-DPG Levels in Healthy Volunteers

| Dosage Regimen | Duration of Treatment | Observed Reduction in 2,3-DPG | Study Reference |

| 100 mg to 300 mg twice daily or 400 mg once daily | 14 days | Nearly 60% | [1] |

| 400 mg once daily | 7 days | Significant decrease (P<0.001) | [2] |

Table 2: Effect of this compound on 2,3-DPG Levels in Patients with Sickle Cell Disease

| Dosage Regimen | Duration of Treatment | Observed Reduction in 2,3-DPG | Study Reference |

| 400 mg once daily | Up to 12 weeks | Approximately 30% | |

| 400 mg once daily | 12 weeks | Sustained decrease |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's effect on 2,3-DPG and a typical experimental workflow for its evaluation.

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for evaluating Etavopivat.

Experimental Protocols

The quantification of 2,3-DPG and the assessment of PKR activity are central to evaluating the pharmacological effects of this compound. The following sections outline the methodologies commonly employed.

Measurement of 2,3-Diphosphoglycerate

Two primary methods are utilized for the accurate measurement of 2,3-DPG in red blood cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of 2,3-DPG and ATP in whole blood.

-

Sample Preparation:

-

Whole blood samples are collected in K2EDTA tubes and kept on ice.

-

Red blood cells (RBCs) are isolated by centrifugation within 15 minutes of collection.

-

The isolated RBCs are snap-frozen and stored at -80°C.

-

For analysis, samples are thawed on ice and subjected to protein precipitation using ice-cold 80% methanol. Stable isotope-labeled internal standards are spiked into the samples for accurate quantification.

-

Following overnight protein precipitation at -80°C, the samples are centrifuged to remove precipitated proteins.

-

-

Chromatography and Mass Spectrometry:

-

The clarified supernatant is analyzed using an ion exchange column or a zwitterionic ion chromatography-hydrophilic interaction chromatography (ZIC-HILIC) column coupled to a tandem mass spectrometer.

-

The mass spectrometer is operated in a mode to detect and quantify the specific mass-to-charge ratio of 2,3-DPG and its fragments.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of 2,3-DPG spiked into an appropriate matrix, such as aged blood bank aliquots.

-

The concentration of 2,3-DPG in the study samples is determined by comparing their peak areas to the standard curve.

-

2. Enzymatic/Colorimetric Assay